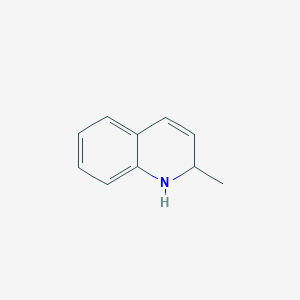
Quinoline, 1,2-dihydro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,2-dihydroquinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline ring system with a methyl group attached to the second carbon and a hydrogenated nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-1,2-dihydroquinoline can be synthesized through several methods. One common approach involves the cyclocondensation of aniline with acetophenone in the presence of a zeolite catalyst. This method is environmentally friendly and yields high conversion rates . Another method involves the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent to convert aromatic amines into quinoline derivatives .
Industrial Production Methods: Industrial production of 2-methyl-1,2-dihydroquinoline typically employs large-scale cyclocondensation reactions using zeolite catalysts. The process is optimized for high yield and purity, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly used.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used as an additive in polymers and as a photosensitizer in solar cells.
Wirkmechanismus
The mechanism of action of 2-methyl-1,2-dihydroquinoline involves its interaction with various molecular targets. It can act as a hydride donor or acceptor, participating in redox reactions. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A parent compound with similar structural features but without the methyl group.
2-Hydroxyquinoline: A derivative with a hydroxyl group at the second position.
4-Hydroxyquinoline: Another derivative with a hydroxyl group at the fourth position.
Uniqueness: 2-Methyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biologische Aktivität
Quinoline, 1,2-dihydro-2-methyl-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.
Overview of Quinoline Derivatives
Quinoline and its derivatives have been extensively studied for their biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory effects. The structural diversity of quinoline compounds allows for a wide range of interactions with biological targets, making them valuable in therapeutic applications.
Biological Activities
-
Antitumor Activity
- Quinoline derivatives exhibit potent antitumor properties by targeting various molecular pathways. For instance, certain quinoline-based compounds have shown significant inhibition against cancer cell lines such as HCT116 and MCF7. These compounds interact with proteins involved in cell cycle regulation and apoptosis, enhancing their anticancer efficacy .
- Antibacterial Properties
- Antiviral Effects
- Anti-inflammatory and Analgesic Effects
The mechanisms underlying the biological activities of 1,2-dihydro-2-methylquinoline include:
- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in cancer progression and bacterial survival.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : Quinoline derivatives may also interact with various receptors (e.g., serotonin receptors), influencing physiological responses.
Case Studies
Several studies illustrate the potential of 1,2-dihydro-2-methylquinoline:
- A study demonstrated that specific analogs exhibited strong binding affinity to CDK-5 enzyme, suggesting their role as potential chemotherapeutic agents .
- Another research highlighted the synthesis of quinoline derivatives that showed enhanced activity against multidrug-resistant bacterial strains .
Data Table: Biological Activities of Quinoline Derivatives
Eigenschaften
CAS-Nummer |
1125-81-1 |
|---|---|
Molekularformel |
C10H11N |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
2-methyl-1,2-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-8,11H,1H3 |
InChI-Schlüssel |
MGJGQVQWKYBJPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















